Cas no 29342-65-2 (2-bromobicyclo[2.2.1]heptane)
2-bromobicyclo[2.2.1]heptane Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[2.2.1]heptane,2-bromo-
- 2-Norbornyl bromide
- 2-Bromobicyclo[2.2.1]heptane
- 2-Bromo-norbornane
- Norbornane, 2-bromo-
- 2-Bromonorbornane
- Bicyclo[2.2.1]hept-2-yl bromide
- AKOS026730748
- SY316323
- C7H11Br
- Norbornane, 2-bromo-, exo-
- EINECS 219-798-9
- EN300-200689
- CS-0139601
- 2-exo-Norbornyl bromide
- Bicyclo[2.2.1]heptane, 2-bromo-, exo-
- exo-2-bromonorbomane
- D84065
- AMY19483
- FT-0694545
- rel-(1R,2R,4S)-2-Bromobicyclo[2.2.1]heptane
- exo-2-Bromonorbornane
- SCHEMBL1358243
- MFCD00213412
- DTXSID90951895
- NSC 91496
- Bicyclo[2.2.1]heptane, 2-bromo- (9CI)
- exo-2-Bromobicyclo[2.2.1]heptane
- 2534-77-2
- exo-Norbornyl bromide
- 29342-65-2
- BS-16882
- DB-286089
- Bicyclo[2.2.1]heptane, 2-bromo-
- 2-bromobicyclo[2.2.1]heptane
-
- MDL: MFCD00213412
- Inchi: 1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2
- InChI Key: QXYOAWHKJRWNID-UHFFFAOYSA-N
- SMILES: BrC1CC2CCC1C2
Computed Properties
- Exact Mass: 174.00443
- Monoisotopic Mass: 174.004
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 2.7
Experimental Properties
- Density: 1.464±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 81-83 ºC (30 Torr)
- Flash Point: 60.0±0.0 ºC,
- Refractive Index: n20/D 1.5148(lit.)
- Solubility: Almost insoluble (0.058 g/l) (25 º C),
- PSA: 0
2-bromobicyclo[2.2.1]heptane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DT173-200mg |
2-bromobicyclo[2.2.1]heptane |
29342-65-2 | 97% | 200mg |
56.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DT173-5g |
2-bromobicyclo[2.2.1]heptane |
29342-65-2 | 97% | 5g |
509.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DT173-1g |
2-bromobicyclo[2.2.1]heptane |
29342-65-2 | 97% | 1g |
158.0CNY | 2021-07-17 | |
| TRC | B488393-10mg |
2-bromobicyclo[2.2.1]heptane |
29342-65-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B488393-50mg |
2-bromobicyclo[2.2.1]heptane |
29342-65-2 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B488393-100mg |
2-bromobicyclo[2.2.1]heptane |
29342-65-2 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM422930-5g |
Bicyclo[2.2.1]heptane, 2-bromo- (9CI) |
29342-65-2 | 95%+ | 5g |
$65 | 2023-03-06 | |
| Chemenu | CM422930-10g |
Bicyclo[2.2.1]heptane, 2-bromo- (9CI) |
29342-65-2 | 95%+ | 10g |
$106 | 2023-03-06 | |
| Chemenu | CM422930-25g |
Bicyclo[2.2.1]heptane, 2-bromo- (9CI) |
29342-65-2 | 95%+ | 25g |
$214 | 2023-03-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49365-25g |
2-Bromobicyclo[2.2.1]heptane |
29342-65-2 | 97% | 25g |
¥1341.0 | 2022-04-28 |
2-bromobicyclo[2.2.1]heptane Suppliers
2-bromobicyclo[2.2.1]heptane Related Literature
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 2-bromobicyclo[2.2.1]heptane
Introduction to 2-bromobicyclo[2.2.1]heptane (CAS No. 29342-65-2) in Modern Chemical Research
2-bromobicyclo[2.2.1]heptane (CAS No. 29342-65-2) is a versatile bicyclic organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry due to its unique structural framework and reactivity. This compound, characterized by a bromine substituent on a bicyclo[2.2.1]heptane scaffold, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.
The bicyclo[2.2.1]heptane core is a fused tricyclic system consisting of two six-membered rings and one five-membered ring, which imparts distinct steric and electronic properties to the molecule. The presence of a bromine atom at the 2-position enhances its utility as a synthetic building block, allowing for further functionalization via cross-coupling reactions, nucleophilic substitution, and other transformations.
In recent years, 2-bromobicyclo[2.2.1]heptane has been extensively studied for its applications in the development of novel therapeutic agents. Its structural motif is found in several natural products and drug candidates, making it a valuable scaffold for medicinal chemists seeking to design molecules with improved pharmacokinetic properties and target specificity.
One of the most notable applications of CAS No. 29342-65-2 is in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, researchers have utilized this compound to develop potent inhibitors of enzyme families such as kinases and proteases, which are implicated in numerous diseases, including cancer and inflammatory disorders. The bromine atom facilitates the introduction of diverse functional groups, enabling the fine-tuning of binding interactions with biological targets.
The reactivity of bicyclo[2.2.1]heptane derivatives is further enhanced by the strained nature of the bicyclic system, which makes them highly susceptible to ring-opening reactions under appropriate conditions. This characteristic has been exploited in the development of novel synthetic methodologies, allowing for the efficient construction of complex molecular architectures.
Recent advances in computational chemistry have also highlighted the potential of 29342-65-2 as a scaffold for drug discovery. Molecular modeling studies suggest that modifications to the bicyclo[2.2.1]heptane core can significantly influence binding affinity and metabolic stability, providing valuable insights for rational drug design.
Moreover, the compound's compatibility with green chemistry principles has made it an attractive choice for sustainable synthetic routes. Researchers have demonstrated that CAS No 29342-65-2 can be synthesized using environmentally benign conditions, reducing waste generation and minimizing hazardous byproducts.
The pharmaceutical industry has also recognized the importance of bromobicyclo[2.2.1]heptane derivatives in drug development pipelines. Several clinical trials are currently underway evaluating novel therapeutics derived from this scaffold, with promising results in preclinical studies.
In conclusion, CAS No 29342-65-2 represents a cornerstone compound in modern chemical research, with far-reaching implications for medicinal chemistry and drug discovery. Its unique structural features and reactivity make it an indispensable tool for chemists seeking to develop innovative therapeutic agents.
29342-65-2 (2-bromobicyclo[2.2.1]heptane) Related Products
- 76420-01-4(Bicyclo[2.2.1]heptane,2-bromo-, (1R,2S,4S)-)
- 2566-14-5(Bicyclo[2.2.1]heptane,2-bromo-, (1R,2R,4S)-)
- 13237-88-2(7-bromobicyclo2.2.1heptane)
- 81012-71-7(4,7-Methano-1H-indene, 5-bromooctahydro-)
- 13237-87-1(Bicyclo[2.2.1]heptane,2-bromo-, (1R,2S,4S)-rel-)
- 130404-12-5(Bicyclo[2.2.1]heptane,2-bromo-, (1S,2S,4R)-)
- 61314-60-1(Bicyclo[2.2.1]heptane, 2-bromo-1,3,3,6-tetramethyl-)
- 2534-77-2(exo-2-Bromonorbornane)
- 4443-48-5(Bornyl bromide, Pract.)
- 2843-50-7(Bicyclo[2.2.1]heptane,2,3-dibromo-, (exo,exo)- (9CI))